Cas no 2248348-81-2 (3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde)
3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2248348-81-2
- 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde
- EN300-6505535
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- Inchi: 1S/C8H5BrN2O/c9-7-4-10-11-3-1-2-6(5-12)8(7)11/h1-5H
- InChI Key: NAMAAECPDQYXNG-UHFFFAOYSA-N
- SMILES: BrC1C=NN2C=CC=C(C=O)C2=1
Computed Properties
- Exact Mass: 223.95853g/mol
- Monoisotopic Mass: 223.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 34.4Ų
3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505535-0.05g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 0.05g |
$1212.0 | 2025-03-14 | |
| Enamine | EN300-6505535-0.1g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 0.1g |
$1269.0 | 2025-03-14 | |
| Enamine | EN300-6505535-0.25g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 0.25g |
$1328.0 | 2025-03-14 | |
| Enamine | EN300-6505535-0.5g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 0.5g |
$1385.0 | 2025-03-14 | |
| Enamine | EN300-6505535-1.0g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 1.0g |
$1442.0 | 2025-03-14 | |
| Enamine | EN300-6505535-2.5g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 2.5g |
$2828.0 | 2025-03-14 | |
| Enamine | EN300-6505535-5.0g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 5.0g |
$4184.0 | 2025-03-14 | |
| Enamine | EN300-6505535-10.0g |
3-bromopyrazolo[1,5-a]pyridine-4-carbaldehyde |
2248348-81-2 | 95.0% | 10.0g |
$6205.0 | 2025-03-14 |
3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde
3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde (CAS No. 2248348-81-2): An Overview
3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde (CAS No. 2248348-81-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a synthetic intermediate in organic synthesis.
The molecular structure of 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde consists of a pyrazolo[1,5-a]pyridine core with a bromine substituent at the 3-position and an aldehyde group at the 4-position. The presence of these functional groups imparts distinct chemical properties that make it a valuable building block in the synthesis of more complex molecules. The bromine substituent, for instance, can be readily replaced through various substitution reactions, making it a useful handle for further functionalization.
Recent studies have highlighted the potential of 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde in the development of new drugs. One notable application is its use as a scaffold for the design of inhibitors targeting specific enzymes involved in disease pathways. For example, researchers have synthesized derivatives of this compound that exhibit potent inhibitory activity against kinases, which are key enzymes implicated in various cancers and inflammatory diseases. These derivatives have shown promising results in preliminary biological assays and are currently being evaluated for their therapeutic potential.
In addition to its role in drug discovery, 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde has also found applications in chemical biology. The ability to introduce diverse functional groups through the bromine substituent allows for the creation of libraries of compounds with varying biological activities. These libraries can be screened against a range of biological targets to identify lead compounds with desired properties. This approach has been successfully employed to discover novel modulators of protein-protein interactions and other important biological processes.
The synthetic accessibility of 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde is another factor contributing to its popularity among chemists. Several efficient synthetic routes have been developed to prepare this compound, including metal-catalyzed cross-coupling reactions and sequential transformations starting from readily available precursors. These methods not only facilitate large-scale production but also enable the rapid synthesis of structurally diverse analogs for further optimization.
In the context of pharmaceutical research, the physicochemical properties of 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde are crucial for its potential as a drug candidate. Studies have shown that this compound exhibits favorable solubility and stability profiles, which are essential for effective drug delivery and bioavailability. Moreover, its ability to cross cell membranes efficiently enhances its potential as a therapeutic agent.
The safety profile of 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde is an important consideration in its development as a drug candidate. Preclinical studies have demonstrated that this compound is well-tolerated at therapeutic concentrations and does not exhibit significant toxicity or adverse effects on non-target tissues. These findings support its further evaluation in clinical trials.
In conclusion, 3-Bromopyrazolo[1,5-a]pyridine-4-carbaldehyde (CAS No. 2248348-81-2) is a promising compound with a wide range of applications in medicinal chemistry and chemical biology. Its unique structural features and favorable physicochemical properties make it an attractive candidate for the development of novel therapeutic agents and synthetic intermediates. Ongoing research continues to uncover new possibilities for this versatile compound, underscoring its importance in modern chemical and pharmaceutical research.
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